molecular formula C58H84N14O22S2 B3030003 Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2 CAS No. 852572-93-1

Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2

Cat. No. B3030003
CAS RN: 852572-93-1
M. Wt: 1393.5 g/mol
InChI Key: HPEIPHLEVXWIJI-CCSNTKEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” is an internally quenched (FRET) substrate . It allows the direct, specific detection of NS3-4A protease activity . The NS3-4A protease is a key enzyme in the life cycle of certain viruses, making this peptide an important tool in virology research .


Chemical Reactions Analysis

This peptide is used as a substrate for the NS3-4A protease . When the protease is present, it cleaves the peptide, resulting in a detectable change that allows researchers to measure the activity of the protease .

Scientific Research Applications

Structure-Function Studies in Viral Proteins

  • Peptide Inhibition of Viral Enzymes : A study on peptides, including one with a sequence similar to "Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2", demonstrated potent inhibition of the ribonucleotide reductase activity of herpes simplex virus type I. This indicates the potential use of such peptides in antiviral therapies (Gaudreau et al., 1992).

Protein Structure and Evolution

  • Comparative Sequence Analysis : The amino acid sequence analysis of various proteins, including one with a similar sequence to the peptide , helps in understanding the structural and functional evolution of proteins across different species (Vaaler et al., 1982).

Enzyme Structure and Function

  • Amino Acid Sequence in Enzymes : Studies on the amino acid sequences of enzymes like adenylate kinase have provided insights into the structural integrity and functional dynamics of these enzymes (Heil et al., 1974).

Neuropeptide Research

  • Novel Neuropeptides : Research has isolated novel neuropeptides with sequences similar to the peptide , providing insights into their role in stimulating adenylate cyclase in pituitary cells and influencing hormone release (Miyata et al., 1989).

Antitumor Activity

  • Antitumor Proteins in Oocytes and Embryos : Analysis of proteins from Rana pipiens oocytes and embryos, including sequences similar to the peptide , revealed their antiproliferative and cytotoxic activity against tumor cell lines, suggesting their potential in cancer treatment (Ardelt et al., 1991).

Bilin Attachment and Prosthetic Group Studies

  • Bilin Attachment in Proteins : Research into the amino acid sequence surrounding bilin attachment sites in proteins provides valuable information on the structure and function of these proteins (Lundell et al., 1984).

Understanding Mitochondrial Transport Proteins

  • Phosphate Transport Protein Analysis : Sequencing of the phosphate transport protein from beef heart mitochondria aids in understanding the transport mechanism and the protein's interaction with other molecules (Kolbe & Wohlrab, 1985).

Archaebacterial Proteins and Evolution

  • Ferredoxin in Archaebacteria : The amino acid sequence of ferredoxin from Sulfolobus acidocaldarius reveals insights into the evolutionary history and structural uniqueness of archaebacterial proteins (Minami et al., 1985).

Mechanism of Action

The mechanism of action of this peptide is based on fluorescence resonance energy transfer (FRET). When the peptide is intact, the energy from the donor fluorophore (Abz) is transferred to the acceptor fluorophore (3-nitro-Tyr), quenching the fluorescence of the donor. When the peptide is cleaved by the NS3-4A protease, the energy transfer is disrupted, resulting in an increase in the fluorescence of the donor .

Safety and Hazards

As with all laboratory chemicals, this peptide should be handled with care. It is intended for research use only and is not for human or veterinary use . Always follow appropriate safety procedures when handling this or any other chemical in the lab.

properties

IUPAC Name

(3S)-3-[(2-aminobenzoyl)amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxy-3-nitrophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O22S2/c1-7-27(4)45(69-52(86)35(22-43(79)80)64-50(84)34(21-42(77)78)62-48(82)30-11-8-9-12-31(30)59)57(91)68-44(26(2)3)58(92)71-17-10-13-39(71)56(90)67-38(25-95)55(89)66-36(23-73)53(87)61-32(16-18-96-6)49(83)65-37(24-74)54(88)63-33(51(85)70-46(28(5)75)47(60)81)19-29-14-15-41(76)40(20-29)72(93)94/h8-9,11-12,14-15,20,26-28,32-39,44-46,73-76,95H,7,10,13,16-19,21-25,59H2,1-6H3,(H2,60,81)(H,61,87)(H,62,82)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,90)(H,68,91)(H,69,86)(H,70,85)(H,77,78)(H,79,80)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,44-,45-,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEIPHLEVXWIJI-CCSNTKEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O22S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2

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